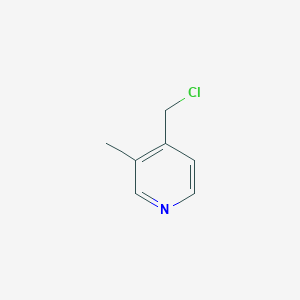
4-(Chloromethyl)-3-methylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-3-methylpyridine involves a condensation reaction of 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, achieving a yield of 92.3% (陈向莹 et al., 2016). This method provides a relatively high yield, indicating efficient synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-4-methylpyridinium salts, has been extensively studied. These compounds are organic salts with proton transfer to the pyridine N atom, demonstrating the influence of molecular structure on the formation and stability of such salts (N. C. Khalib et al., 2014).
Chemical Reactions and Properties
4-(Chloromethyl)-3-methylpyridine undergoes various chemical reactions, including halogenation and condensation, to produce derivatives with significant biological activity. The chemical's reactivity highlights its potential in synthesizing biologically active compounds (Pan Xiang-jun, 2006).
Physical Properties Analysis
The physical properties of related pyridine compounds have been characterized, including their crystal and molecular structures. For example, the structure of 4-methylpyridinium tetrachloroantimonate(III) was determined, indicating the presence of phase transitions and molecular dynamics relevant to 4-(Chloromethyl)-3-methylpyridine derivatives (B. Kulicka et al., 2004).
Chemical Properties Analysis
The chemical properties of 4-(Chloromethyl)-3-methylpyridine derivatives have been extensively studied, including their electronic, vibrational, and conformational structures. These studies provide insights into the reactivity and stability of these compounds, crucial for their application in various chemical processes (V. Arjunan et al., 2012).
Applications De Recherche Scientifique
Synthesis and Purification : Used in the synthesis and purification of other chemicals, such as 2-Chloro-5-trichloromethylpyridine, an important intermediate for medicines and pesticides (Su Li, 2005).
Electrophoretic Separation : Investigated for its behavior in electrophoretic separation processes. The study explored the relationships between pH and separation in free solution capillary electrophoresis, focusing on 2-, 3- and 4-substituted methylpyridines (S. Wren, 1991).
Halomethyl‐2,2′‐Bipyridines Synthesis : Involved in the efficient synthesis of halomethyl‐2,2′‐bipyridines, which are useful in various organic reactions (Adam P. Smith, J. Lamba, C. Fraser, 2003).
Free Radical Chlorination : Utilized in the free radical chlorination of methyl derivatives of pyridine, pyrazine, and thiazole, yielding various chlorinated products (K. Rubina, I. Iovel', Y. Gol'dberg, F. V. Shimanskaya, 1989).
Cognition Enhancer Drug Synthesis : Played a role in the synthesis of cognition enhancer drugs. For instance, it was used in the preparation of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a drug candidate for enhancing acetylcholine release (J. Pesti, G. Huhn, J. Yin, Y. Xing, J. Fortunak, R. Earl, 2000).
Photochemical Dimerization : Investigated in the context of photochemical dimerization processes involving pyridine derivatives (E. Taylor, R. O. Kan, 1963).
Functionalization in Organic Synthesis : Key in the functionalization of pyridinylmethyl compounds, aiding in the creation of complex organic molecules (Pan Xiang-jun, 2006).
Crown Ether Synthesis : Utilized in the synthesis of new benzo-15-crown-5 ethers with Salicylic Schiff Base substitutions, which are of interest in supramolecular chemistry (Zeliha Hayvalı, M. Hayvalı, Z. Kılıç, T. Hökelek, E. Weber, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTNSRLYAFZQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



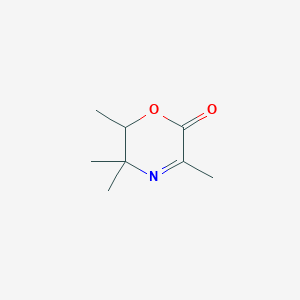
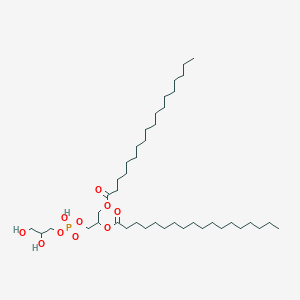
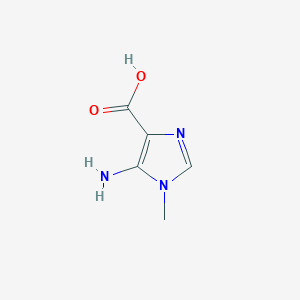
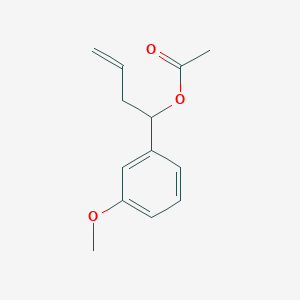
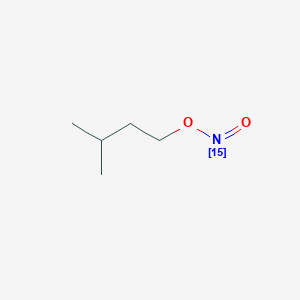
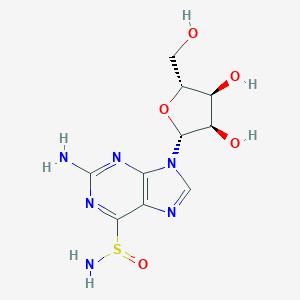
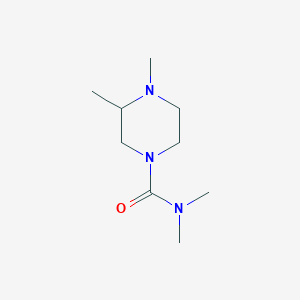
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
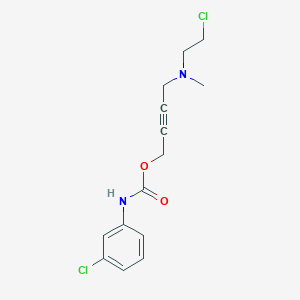
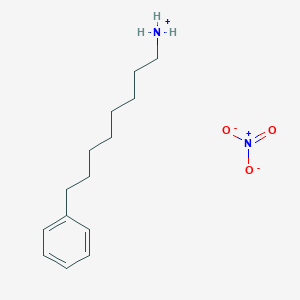
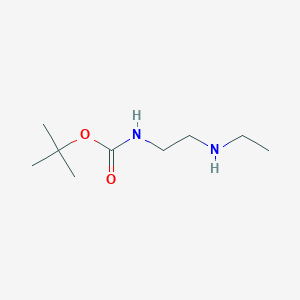
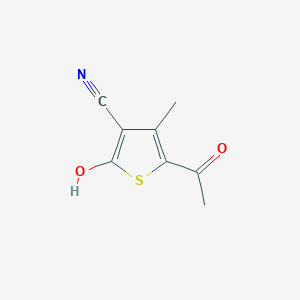
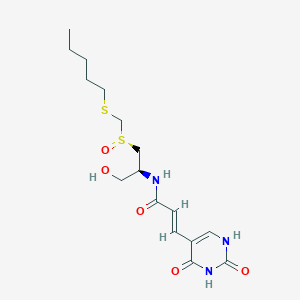
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)